6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, Mixture of diastereomers
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Description
The compound “6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, Mixture of diastereomers” is a complex organic molecule. It contains a trifluoromethyl group, which is known for its electron-withdrawing properties . This compound is a derivative of pyridinecarboxylic acid, which is a monocarboxylic derivative of pyridine .
Synthesis Analysis
The synthesis of such compounds often involves the use of carboxylic acids and sulfur tetrafluoride . The amide-bond formation in these compounds can be affected by steric hindrance and the low nucleophilicity of the proposed Ag–N®(CF3) .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis
The trifluoromethyl group in this compound can influence its reactivity. For instance, trifluoromethyl-substituted compounds are often strong acids . The trifluoromethyl group can also lower the basicity of compounds .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, Mixture of diastereomers involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,3-dichloropyridine", "trifluoroacetic anhydride", "ethyl cyanoacetate", "sodium hydride", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2,3-dichloropyridine is reacted with trifluoroacetic anhydride in the presence of a base to form 2,3-dichloro-5-trifluoromethylpyridine.", "Step 2: 2,3-dichloro-5-trifluoromethylpyridine is reacted with ethyl cyanoacetate in the presence of a base to form 6-(trifluoromethyl)pyridine-2-carboxylic acid ethyl ester.", "Step 3: 6-(trifluoromethyl)pyridine-2-carboxylic acid ethyl ester is reacted with sodium hydride and methyl iodide to form 6-(trifluoromethyl)pyridine-2-carboxylic acid methyl ester.", "Step 4: 6-(trifluoromethyl)pyridine-2-carboxylic acid methyl ester is reacted with sodium hydroxide to form 6-(trifluoromethyl)pyridine-2-carboxylic acid.", "Step 5: 6-(trifluoromethyl)pyridine-2-carboxylic acid is reacted with hydrochloric acid and water to form 6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, Mixture of diastereomers." ] } | |
CAS No. |
2551116-79-9 |
Molecular Formula |
C9H10ClF3N2O2 |
Molecular Weight |
270.6 |
Purity |
95 |
Origin of Product |
United States |
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